Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate is a chemical compound that features a thiazole ring substituted with a piperidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the piperidine ring further enhances its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine and appropriate electrophiles .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperidine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate is unique due to the combination of the thiazole and piperidine rings, which can enhance its pharmacological properties and broaden its range of applications .
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10(14)6-9-7-16-11(13-9)8-2-4-12-5-3-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
QDOICUMNKKQSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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